molecular formula C22H26ClN3O4 B2959055 N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 953941-72-5

N1-(3-chloro-4-methoxyphenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No. B2959055
CAS RN: 953941-72-5
M. Wt: 431.92
InChI Key: BJSKJLQNSCTDLY-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of organic compounds containing an oxalamide group, which is a amide derived from oxalic acid by replacing two hydroxyl groups with amide groups. The 3-chloro-4-methoxyphenyl and 3-(2-phenylmorpholino)propyl groups are likely to contribute to the compound’s overall properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide group, the chloro and methoxy substituents on the phenyl ring, and the phenylmorpholino group could all influence the compound’s structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide groups in the oxalamide portion could potentially undergo hydrolysis or other reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Polymer and Material Science

  • A study explored the synthesis and characterization of a light-switchable polymer capable of transforming from a cationic to a zwitterionic form. This polymer demonstrated the ability to condense and release double-strand DNA upon light irradiation, showcasing potential applications in drug delivery and molecular biology (Sobolčiak et al., 2013).

Synthetic Chemistry

  • Research on the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presented a new synthetic approach, highlighting the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016).

Molecular Structure Analysis

  • A molecular structure, spectroscopic analysis, and thermodynamic parameters study of (2-methoxyphenyl)oxalate aimed to uncover the molecular characteristics that govern its chemical behavior. This research provides a foundation for understanding the interactions and stability of oxalamide derivatives (Şahin et al., 2015).

Environmental Chemistry

  • The complete oxidation of pollutants in water by photoassisted Fenton reaction utilized metolachlor, a compound with structural similarities, as a model pollutant. This study suggests potential environmental applications for the degradation of harmful substances (Pignatello & Sun, 1995).

Photophysical and Optoelectronic Properties

  • Investigating the impact of acceptor and donor units in photophysical and optoelectronic systems, a study presented the synthesis and characterization of compounds with potential applications in organic electronics and photonics, demonstrating the relevance of oxalamide derivatives in the development of new materials (Slodek et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with biological systems .

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-29-19-9-8-17(14-18(19)23)25-22(28)21(27)24-10-5-11-26-12-13-30-20(15-26)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKJLQNSCTDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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